![molecular formula C18H11ClN2O3S2 B2408131 (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 860787-03-7](/img/structure/B2408131.png)
(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, including addition, substitution, elimination, and rearrangement reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve looking at its reactivity with common reagents, its behavior under various conditions, and the products it forms .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been investigated for their potential as corrosion inhibitors. A study by Yadav et al. (2015) found that these derivatives are effective in preventing mild steel corrosion in hydrochloric acid solution. The study utilized weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques to demonstrate the efficiency of these inhibitors, revealing their potential application in corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Antihyperglycemic Activity
Another area of research involving similar thiazolidinedione compounds is in the field of antihyperglycemic activity. Imran, Yar, and Khan (2009) synthesized derivatives that were tested for their ability to lower blood glucose levels. These compounds showed promise in models using rats, suggesting potential applications in diabetes treatment (Imran, Yar, & Khan, 2009).
Antimicrobial and Anticancer Activities
The thiazolidinedione scaffold, closely related to the compound of interest, has been explored for its antimicrobial and anticancer activities. Research by Jat et al. (2006) demonstrated that certain thiazolidinedione derivatives possess antimicrobial properties against various bacterial and fungal strains, indicating their potential use in treating infections (Jat, Salvi, Talesara, & Joshi, 2006). Additionally, Havrylyuk et al. (2013) synthesized novel 5-pyrazoline substituted 4-thiazolidinones, which showed anticancer activity in vitro, suggesting their potential utility in cancer therapy (Havrylyuk, Zimenkovsky, Vasylenko, Day, Smee, Grellier, & Lesyk, 2013).
Physicochemical Properties and Solubility
The physicochemical properties and solubility of thiazolidinedione derivatives have been studied, with implications for drug formulation and delivery. Volkova et al. (2020) researched a novel antifungal compound from the thiazolidinedione class, assessing its solubility in various solvents. This study provides insights into the solubility behavior of such compounds, which is crucial for their pharmaceutical applications (Volkova, Levshin, & Perlovich, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(5Z)-5-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3S2/c19-17-20-8-11(25-17)9-24-14-6-5-10-3-1-2-4-12(10)13(14)7-15-16(22)21-18(23)26-15/h1-8H,9H2,(H,21,22,23)/b15-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFXBGUNNZUET-CHHVJCJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=O)S3)OCC4=CN=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=O)S3)OCC4=CN=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)

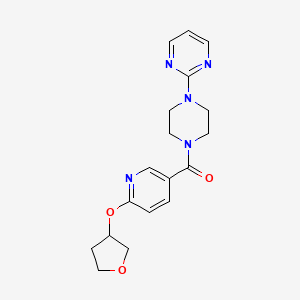
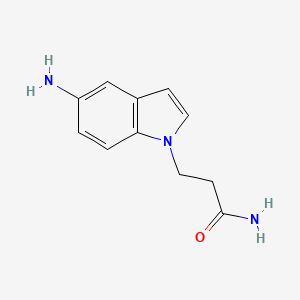
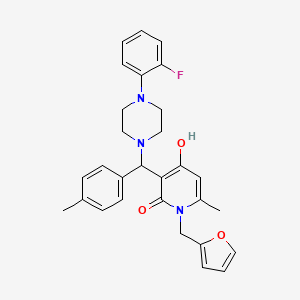
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)
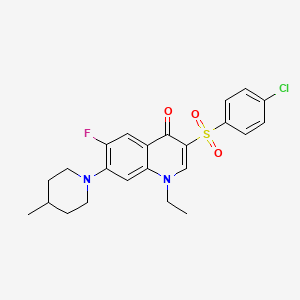
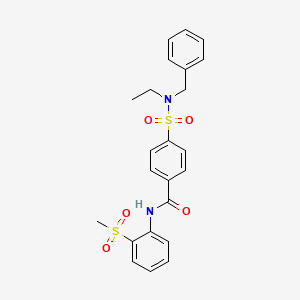
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
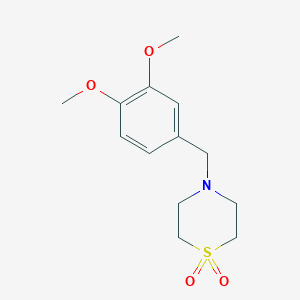
![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)
![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)
